molecular formula C11H12O3 B3057421 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone CAS No. 80463-23-6

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone

Cat. No. B3057421
CAS RN: 80463-23-6
M. Wt: 192.21 g/mol
InChI Key: VMGLCLBNRWFFMH-UHFFFAOYSA-N
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Description

“1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone” is a chemical compound with the molecular formula C11H12O3 . It is related to a class of compounds known as azoxybenzenes, which are widely used in various fields such as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .


Synthesis Analysis

A simple approach to synthesizing related compounds has been developed, based on glucose as an eco-friendly reductant . The main methods for synthesizing azoxybenzenes, a related class of compounds, are the oxidation of aromatic amines, azo compounds, and the reduction of nitroso compounds .

Scientific Research Applications

Synthesis Methods and Intermediates

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone and related compounds have been synthesized through various methods, serving as key intermediates in organic synthesis. For instance, the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with lithium amides resulted in N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, showcasing the utility of such dioxolane derivatives in creating nitrogen-containing compounds (Albright & Lieberman, 1994). Another approach involved photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes to yield monoprotected 1,4-diketones, demonstrating the radical chemistry potential of dioxolane derivatives (Mosca, Fagnoni, Mella, & Albini, 2001).

Polymer Synthesis and Characterization

The synthesis and characterization of polymers derived from dioxolane compounds have been explored, with studies on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] providing insights into the polymer's properties and thermal degradation patterns. This research highlights the potential of dioxolane derivatives in polymer science, particularly in understanding the stability and decomposition mechanisms of such polymers (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Organic Synthesis and Fungicidal Activity

Dioxolane derivatives have also been utilized in the synthesis of organic compounds with potential biological activities. For instance, the preparation of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole, illustrates the application of these compounds in developing agrochemicals (Wei-sheng, 2007).

Antimicrobial and Anti-inflammatory Agents

Further, the synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone and its derivatives demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities, suggesting the therapeutic potential of dioxolane-containing compounds (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

properties

IUPAC Name

1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLCLBNRWFFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341006
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone

CAS RN

80463-23-6
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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